Product packaging for Galaktose-phenylhydrazon(Cat. No.:CAS No. 18841-76-4)

Galaktose-phenylhydrazon

Cat. No.: B14709589
CAS No.: 18841-76-4
M. Wt: 270.28 g/mol
InChI Key: MAKRUZFBMOBWLJ-QCNOEVLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galaktose-phenylhydrazon is a specialized phenylhydrazone compound that serves as an effective chromogenic reagent for the detection of fluoride ions (F⁻). Its application provides a convenient, highly sensitive, and selective method for the direct detection of fluoride in water samples . The compound's utility is derived from a specific colorimetric change upon interaction with fluoride, allowing for analytical detection. This mechanism is based on the reactivity of the phenylhydrazone functional group, a class of compounds known in carbohydrate chemistry for forming characteristic complexes (osazones) with sugars, which are useful for their identification . The core research value of this compound lies in addressing the critical need for monitoring fluoride levels in drinking water, where an imbalance can lead to public health issues such as dental caries or dental fluorosis . Researchers can employ this compound to develop straightforward detection assays. The synthesis involves a condensation reaction, typically under reflux, between galactose and a nitrophenylhydrazine derivative in a solvent like methanol, with an acid catalyst such as lactic acid or acetic acid . The resulting Schiff base compound can be isolated and purified through precipitation and washing steps. For research purposes, a test solution of the compound is prepared in methanol and mixed with an acetate buffer-acetic acid solution. The introduction of a sample containing fluoride ion induces a measurable change in the ultraviolet-visible (UV-Vis) spectrum, enabling quantitative analysis . This reagent is intended For Research Use Only (RUO) and is a valuable tool for scientists working in environmental monitoring, analytical chemistry, and public health research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B14709589 Galaktose-phenylhydrazon CAS No. 18841-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18841-76-4

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3S,4R,5S)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/t9-,10+,11+,12-/m0/s1

InChI Key

MAKRUZFBMOBWLJ-QCNOEVLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Historical Context and Foundational Research of Galaktose Phenylhydrazon

Early Discoveries and Significance in Carbohydrate Chemistry

Prior to the late 19th century, the study of carbohydrates was fraught with challenges. Sugars were notoriously difficult to purify and characterize, existing as syrups that were resistant to crystallization. britannica.comnobelprize.org This made their separation and identification a formidable task for chemists. The breakthrough came with the discovery of phenylhydrazine (B124118) and its reaction with sugars to form crystalline derivatives known as hydrazones and, more specifically, osazones. britannica.comwikipedia.orgmsu.edu

The formation of these solid, crystalline compounds from the reaction of phenylhydrazine with aldoses and ketoses was a pivotal moment in carbohydrate chemistry. It provided a reliable method for identifying and differentiating various sugars that were otherwise hard to distinguish. nobelprize.orgwikipedia.org This reaction leads to the formation of phenylhydrazones, and with excess phenylhydrazine, to the formation of osazones. mgcub.ac.in The reaction involves the first two carbon atoms of the sugar, meaning that sugars differing only in the configuration at these two carbons (epimers) would yield the same osazone. mgcub.ac.inquizlet.com For instance, D-glucose, D-mannose, and D-fructose all form the same osazone. mgcub.ac.in However, galactose, which has a different stereochemistry at the C-4 position, forms a distinct osazone, allowing for its specific identification. quizlet.com

Pioneering Work of Emil Fischer and Phenylhydrazine Reactions with Sugars

The discovery and application of phenylhydrazine in carbohydrate chemistry are inextricably linked to the German chemist Hermann Emil Fischer. wikipedia.org In 1875, Fischer first prepared phenylhydrazine. wikipedia.org This discovery proved to be monumental. He found that phenylhydrazine reacts with aldehydes and ketones to form well-defined crystalline products, a reaction he then extended to the study of sugars. illinois.edu

Fischer's systematic investigation into the reaction of phenylhydrazine with various sugars led to the formation of phenylhydrazones and osazones. wikipedia.orgillinois.edu This reaction, often referred to as the Fischer phenylhydrazine and oxazone reaction, became a cornerstone of carbohydrate analysis. wikipedia.org The reaction begins with the formation of a phenylhydrazone from one molecule of the sugar and one molecule of phenylhydrazine. mgcub.ac.in With the addition of two more equivalents of phenylhydrazine, the reaction proceeds to form an osazone, with aniline (B41778) and ammonia (B1221849) as byproducts. mgcub.ac.inquizlet.com

This methodology was instrumental in Fischer's groundbreaking work on the stereochemistry of sugars. msu.edu By analyzing the different osazones formed, he was able to deduce the spatial arrangement of the hydroxyl groups in various sugars, confirming the theories of the tetrahedral carbon atom proposed by van 't Hoff. britannica.comnobelprize.org This work, which laid the foundation for the understanding and synthesis of sugars, was a major factor in his being awarded the Nobel Prize in Chemistry in 1902. britannica.comwikipedia.org

Synthetic Methodologies for Galaktose Phenylhydrazon and Its Derivatives

Established Synthetic Routes for Galaktose-phenylhydrazon

Condensation Reactions of D-Galactose with Phenylhydrazine (B124118)

The primary and most established method for synthesizing Galactose-phenylhydrazone is through the condensation reaction of D-galactose with phenylhydrazine. numberanalytics.commgcub.ac.in This reaction involves the carbonyl group of the aldose sugar, D-galactose, reacting with phenylhydrazine to form a phenylhydrazone. numberanalytics.com The reaction is typically carried out in a slightly acidic medium, such as dilute acetic acid, which facilitates the formation of the hydrazone derivative. numberanalytics.com The initial step is the straightforward addition of phenylhydrazine to the carbonyl group, followed by the elimination of a water molecule. yale.edu

D-Galactose + Phenylhydrazine → Galactose-phenylhydrazone + Water

Under controlled, mild conditions, the reaction can be stopped at the phenylhydrazone stage. However, with an excess of phenylhydrazine and heat, the reaction can proceed further to form an osazone, where two molecules of phenylhydrazine react with the sugar. numberanalytics.comyale.edu

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Galactose-phenylhydrazone. Several factors significantly influence the outcome of the synthesis. numberanalytics.com

FactorOptimal ConditionRationale
Purity of Phenylhydrazine Freshly distilledTo avoid side reactions from oxidation products. numberanalytics.com
pH Slightly acidicFacilitates the condensation reaction. numberanalytics.com
Temperature Controlled heatingPrevents degradation of the sugar and the resulting hydrazone. numberanalytics.com
Concentration of Phenylhydrazine Stoichiometric amountUsing an excess can lead to the formation of osazones. numberanalytics.comyale.edu
Solvent Water or dilute acetic acidProvides a suitable medium for the reaction. numberanalytics.com

By carefully controlling these parameters, researchers can achieve a high yield of pure Galactose-phenylhydrazone. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

Mechanistic Investigations of this compound Formation

Role of Amadori Rearrangement Pathways

The formation of osazones from sugars like galactose and phenylhydrazine involves a key mechanistic step known as the Amadori rearrangement. blogspot.comwikipedia.orgyoutube.com While the initial formation of the phenylhydrazone is a direct condensation, the subsequent reaction to form an osazone involves this rearrangement. yale.edublogspot.com

The Amadori rearrangement is an acid or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org In the context of osazone formation, the initially formed phenylhydrazone undergoes this rearrangement, which generates a second carbonyl group in the molecule. blogspot.com This new carbonyl group can then react with another molecule of phenylhydrazine. blogspot.com The Amadori rearrangement is crucial in explaining how the C-2 hydroxyl group of the sugar is oxidized, allowing for the reaction with a second equivalent of phenylhydrazine. yale.edu

Studies have shown that Amadori rearrangement products can be formed under conditions of aminoacidemia, suggesting their broader relevance in biological systems as well. nih.gov

Studies on Tautomeric Equilibria in Hydrazone Formation

Hydrazones, including Galactose-phenylhydrazone, can exist in tautomeric forms, most commonly the keto and enol forms. researchgate.netreddit.com The structural moiety -CH=N-NH-C=O- in the hydrazone allows for this tautomerism. researchgate.net The equilibrium between these tautomers can be influenced by various factors, including the solvent and the presence of other molecules. core.ac.ukmdpi.com

Synthesis of Modified this compound Derivatives

The synthesis of modified Galactose-phenylhydrazone derivatives allows for the introduction of various functional groups, leading to compounds with potentially new or enhanced properties. These syntheses often start with the basic phenylhydrazone structure, which is then further reacted.

One common approach is to use substituted phenylhydrazines in the initial condensation reaction. nih.govmdpi.com This allows for the incorporation of different substituents on the phenyl ring of the hydrazone.

Another strategy involves modifying the galactose moiety itself. For example, D-galactose-substituted acylsilanes and acylgermanes have been synthesized, which could then potentially be reacted to form hydrazone derivatives. nih.govresearchgate.net

Furthermore, the phenylhydrazone derivative itself can be a starting material for more complex structures. For instance, D-glucose phenylosazone, a related compound, can be converted to D-glucose phenylosotriazole, which can then be oxidized to form other derivatives. unm.edu

The general synthetic approach for creating derivatives often involves:

Chemical Reactivity and Transformation Pathways of Galaktose Phenylhydrazon

Oxidative and Reductive Transformations of the Hydrazone Moiety

The formation of osazones from monosaccharides like galactose involves a series of oxidative and reductive steps centered on the hydrazone functional group and the adjacent carbon atom. While a simple phenylhydrazone is the initial product, the subsequent reaction to form an osazone involves the oxidation of the C-2 hydroxyl group and the reduction of the reagent, phenylhydrazine (B124118).

Oxidative Degradation Mechanisms

The conversion of galactose-phenylhydrazone to galactosazone is an oxidative process where the hydroxyl group at the C-2 position of the galactose backbone is oxidized to a ketone. yale.edu This oxidation is coupled with the reduction of two additional equivalents of phenylhydrazine. yale.edu One equivalent of phenylhydrazine is reduced to aniline (B41778), and another is reduced to ammonia (B1221849). yale.edu This redox reaction is a hallmark of osazone formation and is crucial for the subsequent condensation of another phenylhydrazine molecule at the newly formed carbonyl group. The precise mechanism of this internal oxidation-reduction has been a subject of study, with proposals including the Fischer and Weygand mechanisms. yale.edu

Reactions Leading to Osazone Formation

The reaction of reducing sugars with excess phenylhydrazine to form crystalline derivatives known as osazones is a classic and historically significant reaction in carbohydrate chemistry. chemistnotes.comalgoreducation.com This process, discovered by Emil Fischer, proved invaluable for the identification and characterization of sugars. chemistnotes.com

Mechanism of Osazone Formation from Phenylhydrazones

The formation of an osazone from a phenylhydrazone, such as galactose-phenylhydrazone, is a complex process that involves the reaction with two additional molecules of phenylhydrazine. mgcub.ac.in The initial step is the formation of the phenylhydrazone at the carbonyl group (C-1) of the aldose. mgcub.ac.in The subsequent steps leading to the osazone have been explained by several mechanisms:

Fischer Mechanism: Emil Fischer's initial proposal suggested that the second and third equivalents of phenylhydrazine were involved in the oxidation of the secondary alcohol at C-2, followed by the formation of the hydrazone at this position. yale.edu However, the exact nature of the oxidant was not fully clarified. yale.edu

Weygand Mechanism A: This mechanism proposes that the phenylhydrazone undergoes a rearrangement where the N-N bond is broken, leading to the formation of aniline (a reduction product) and the oxidation of the C-2 alcohol. The resulting α-iminoketone then reacts with another molecule of phenylhydrazine to form the osazone and ammonia. yale.edu

Weygand Mechanism B: Weygand's second proposed mechanism involves the addition of a second equivalent of phenylhydrazine to the initial phenylhydrazone, followed by an Amadori rearrangement. yale.edualgoreducation.com This intermediate then eliminates aniline to form an α-iminohydrazone, which subsequently reacts with another molecule of phenylhydrazine to yield the final osazone and ammonia. yale.edu

Stereochemical Implications in Osazone Formation

A critical aspect of osazone formation is the loss of stereochemistry at the C-2 position. mgcub.ac.in During the reaction, the chiral center at C-2 is converted into a non-chiral center as it becomes part of a C=N bond in the final osazone. mgcub.ac.in This has significant implications for the identification of sugars. For instance, C-2 epimers, which are diastereomers that differ only in the configuration at the C-2 carbon, will form the identical osazone. mgcub.ac.in A classic example is the formation of the same osazone from D-glucose and D-mannose. yale.edumgcub.ac.in

This property was instrumental for Fischer in determining the stereochemistry of monosaccharides. By observing that D-glucose and D-mannose form the same osazone, he could deduce that they have the same configuration at C-3, C-4, and C-5. mgcub.ac.in Similarly, because galactose has a different stereochemistry at the C-4 position compared to glucose and mannose, it forms a different osazone. quora.com

Utility in Differentiation of Carbohydrates via Osazone Derivatives

The formation of osazones provides a valuable method for the differentiation and identification of carbohydrates. fiveable.me Different sugars often produce osazones that have characteristic crystalline shapes, melting points, and formation times. aakash.ac.inajgreenchem.com For example, glucosazone (and fructosazone) crystals are described as needle-shaped, while galactosazone crystals are thorny ball-shaped. aakash.ac.injaypeedigital.com

The time taken for the osazone crystals to form upon heating can also be a distinguishing feature. aakash.ac.inajgreenchem.com This allows for the differentiation of various reducing sugars based on empirical observation. aakash.ac.in

CarbohydrateOsazone Crystal Shape
GlucoseNeedle-shaped
FructoseNeedle-shaped
GalactoseThorny ball-shaped or Rhombic-like
MaltoseSunflower-shaped
LactosePowder-puff or Tennis ball-shaped

Table based on data from aakash.ac.injaypeedigital.com

Formation of Formazan (B1609692) Derivatives from Galactose-Phenylhydrazone Precursors

Formazans are intensely colored compounds characterized by the general formula [R-N=N-C(R')=N-NH-R"]. wikipedia.org They can be synthesized from hydrazone precursors. The synthesis of formazans from a galactose-phenylhydrazone precursor would likely follow the general pathway for formazan synthesis, which involves the reaction of a hydrazone with a diazonium salt. wikipedia.org

The synthesis typically involves the coupling of a diazonium salt with an aldehyde hydrazone. wikipedia.org In the context of galactose-phenylhydrazone, the hydrazone itself would react with a diazonium salt. This reaction proceeds by the diazonium salt coupling to the hydrazone, which is an electron-rich species. This is followed by a rearrangement to form the stable formazan structure. wikipedia.org The resulting formazan would incorporate the galactose moiety, leading to a glycosylated formazan derivative. These formazan derivatives are known for their redox properties and are used in various biochemical assays. wikipedia.orgresearchgate.net

Interaction Studies with Other Chemical Entities and Reagents

The chemical behavior of galactose-phenylhydrazone is characterized by the reactivity of its constituent functional groups, primarily the hydrazone moiety and the polyhydroxylated galactose backbone. This section focuses on the predicted and known reactions of galactose-phenylhydrazone with specific reagents, highlighting its potential for synthetic transformations.

The reaction between hydrazones and nitroalkenes provides a versatile route for the synthesis of highly substituted pyrazole (B372694) rings. While specific studies on the reaction of galactose-phenylhydrazone with nitroalkenes are not extensively documented in peer-reviewed literature, the general reactivity of N-monosubstituted hydrazones with nitroolefins allows for a scientifically grounded prediction of the reaction pathway and products.

The reaction is anticipated to proceed via a one-pot synthesis to yield substituted pyrazoles. nih.gov This transformation is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. nih.gov

Plausible Mechanism and Research Findings

Research by Deng and Mani on the reaction of various N-monosubstituted hydrazones with nitroolefins has demonstrated a novel and regioselective method for pyrazole synthesis. nih.govnih.gov Their work suggests that the reaction can be performed in a one-pot manner, providing moderate to excellent yields of the pyrazole products. The regioselectivity of the reaction is a critical aspect, determining the substitution pattern on the final pyrazole ring.

The proposed reaction of galactose-phenylhydrazone with a generic nitroalkene (e.g., β-nitrostyrene) is expected to yield a pyrazole derivative where the sugar moiety is attached to one of the nitrogen atoms of the pyrazole ring. The phenyl group from the hydrazone and the substituent from the nitroalkene would occupy other positions on the heterocyclic ring.

The reaction conditions, such as the choice of solvent and the presence of a base, can influence the reaction outcome and yield.

Interactive Data Table: Predicted Reaction of Galaktose-phenylhydrazon with Nitroalkenes

The following table outlines the predicted reactants, key intermediates, and final products based on the general reactivity of hydrazones with nitroalkenes.

Reactant 1Reactant 2Key IntermediateProductPredicted Yield RangeReference
This compoundβ-NitrostyreneNitropyrazolidine derivative1-(Galactosyl)-3,4-diphenyl-pyrazoleModerate to Excellent nih.govnih.gov
This compound1-NitropropeneNitropyrazolidine derivative1-(Galactosyl)-3-methyl-4-phenyl-pyrazoleModerate to Excellent nih.govnih.gov

It is important to note that the yields and specific substitution patterns for the reaction involving galactose-phenylhydrazone would require experimental verification. The steric bulk and electronic effects of the galactose moiety may influence the reactivity and regioselectivity compared to simpler alkyl or aryl hydrazones.

The synthesis of such sugar-appended pyrazoles, often referred to as C-nucleoside analogues, is a field of growing interest due to their potential as therapeutic agents. chem-soc.siresearchgate.net

Advanced Applications of Galaktose Phenylhydrazon in Organic Synthesis

Utilization as a Synthetic Reagent in Carbohydrate Chemistry

The reaction of carbohydrates with phenylhydrazine (B124118) is a foundational process in carbohydrate chemistry. numberanalytics.com Galactose reacts with phenylhydrazine in a condensation reaction, typically in a slightly acidic medium, to form galactose-phenylhydrazone. numberanalytics.com This reaction eliminates the carbonyl group of the sugar, creating a stable hydrazone derivative. vaia.com

This derivatization is historically significant for the identification and characterization of sugars. The formation of crystalline phenylhydrazones and their subsequent conversion to osazones (by reacting with excess phenylhydrazine) was a classical method for distinguishing between different sugars. numberanalytics.comvedantu.com While modern spectroscopic methods are now prevalent, the underlying reactivity of phenylhydrazones remains crucial. Understanding this reactivity is essential for designing synthetic routes that require the selective protection or modification of the anomeric carbon in galactose, thereby enabling the synthesis of more complex carbohydrates and glycoconjugates. numberanalytics.com

Role in the Synthesis of Complex Organic Molecules

The galactose-phenylhydrazone scaffold is a key starting point for constructing intricate molecular architectures found in biologically significant molecules and pharmaceuticals.

Galactose-phenylhydrazone is an essential precursor in the synthesis of pyranopterins, which are the core structures of molybdenum cofactors (MoCo). numberanalytics.comquora.com A key step in this synthesis is the Viscontini reaction, which involves the condensation of 2,5,6-triamino-3,4-dihydropyrimidin-4-one with D-galactose phenylhydrazone. numberanalytics.comquora.com This reaction is highly stereoselective, establishing all four stereocenters of the pyran ring in the final product in a single, crucial step. numberanalytics.comquora.com

The regioselectivity of the Viscontini reaction is driven by an Amadori rearrangement of the initial phenylhydrazone, which creates a ketone that preferentially reacts with the most nucleophilic amine of the pyrimidine (B1678525) derivative. acs.org This methodology has been successfully applied to the synthesis of cyclic pyranopterin monophosphate, a vital biosynthetic intermediate. numberanalytics.comquora.com

Table 1: Key Reactions in Pyranopterin Synthesis

Reactant 1Reactant 2Reaction TypeKey ProductSignificance
D-Galactose Phenylhydrazone2,5,6-triamino-3,4-dihydropyrimidin-4-oneViscontini ReactionPyranopterin CoreEstablishes four stereocenters for the Molybdenum cofactor pathway. numberanalytics.comquora.com
Pyranopterin DerivativeVariousFurther modificationsCyclic Pyranopterin MonophosphateBiosynthetic intermediate for Molybdenum cofactors. numberanalytics.com

The synthesis of the pharmaceutical agent Fosdenopterin, used for treating Molybdenum Cofactor Deficiency (MoCD) Type A, relies critically on galactose-phenylhydrazone. The synthesis begins by treating D-galactose with phenylhydrazine to produce galactose phenylhydrazone in high yield. cdnsciencepub.com

This phenylhydrazone is a key starting material that reacts with 2,5,6-triamino-3,4-dihydropyrimidinone upon heating. cdnsciencepub.com This condensation and subsequent cyclization sequence, mechanistically similar to the Viscontini reaction, rapidly assembles the core pyranopterin structure of Fosdenopterin as a single isomer. cdnsciencepub.com The reaction proceeds through a proposed Amadori rearrangement of the phenylhydrazone, followed by regioselective condensation and intramolecular cyclization, which sets all the necessary stereocenters for the final drug substance. cdnsciencepub.com

Galactose-phenylhydrazone and its derivatives play a role in the synthesis and characterization of chlorodeoxy sugars. While direct chlorination of the hydrazone is not the primary route, the phenylhydrazone or the related phenylosazone is often a stable, crystalline derivative used to confirm the structure of the synthesized chlorodeoxy sugar. For instance, in the synthesis of 6-chloro-6-deoxy-D-glucose, the final product was confirmed by converting it into its crystalline phenylosazone, whose properties were identical to an authentic sample. cdnsciencepub.com The formation of the phenylhydrazone derivative from the product of a hydrolysis reaction is also used as a key characterization step. cdnsciencepub.com These examples highlight the utility of phenylhydrazine derivatives in confirming the identity of halogenated carbohydrate products.

Derivatization for Stereochemical Elucidation and Chiral Building Blocks

Derivatization of galactose with phenylhydrazine is a powerful tool for analytical purposes and for leveraging its inherent chirality in synthesis.

The reaction of carbohydrates with phenylhydrazine to form phenylhydrazone derivatives significantly increases their sensitivity for detection in mass spectrometry (MS) and by ultraviolet (UV) detectors during high-performance liquid chromatography (HPLC). nih.gov This "tagging" strategy facilitates the structural elucidation of oligosaccharides, with tandem mass spectrometry of the phenylhydrazone derivatives providing detailed data, including the assignment of dominant isomers. nih.gov

Furthermore, galactose is recognized as a valuable chiral building block for organic synthesis, providing a well-defined three-dimensional framework. The conversion to a phenylhydrazone is a key chemical manipulation that allows for further synthetic transformations while preserving the stereochemical information of the original sugar molecule (with the exception of the C2 position in osazone formation). numberanalytics.com This strategy enables the incorporation of the chiral backbone of galactose into a wide range of complex target molecules.

Analytical Methodologies and Structural Elucidation Utilizing Galaktose Phenylhydrazon Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purification of galactose-phenylhydrazone derivatives from complex mixtures. These techniques exploit the physicochemical properties of the derivatives to achieve separation.

Paper Chromatography Applications for Derivatized Sugars

Paper chromatography is a classic and effective method for the separation of sugars. kau.edu.saslideshare.net In this technique, a solvent mixture moves up a special paper by capillary action, separating the components of a sample based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent). youtube.com For sugar analysis, the paper is spotted with the sugar solutions and then placed in a tank with a developing solvent. kau.edu.sa After the solvent front has moved a sufficient distance, the paper is dried, and the spots are visualized using a staining reagent. kau.edu.sayoutube.com The relative distance traveled by each sugar, known as the Rf value, is used for identification. kau.edu.sayoutube.com

Key Steps in Paper Chromatography of Sugars:

StepDescription
Sample Application A small spot of the sugar solution is applied to the chromatography paper. kau.edu.sa
Development The paper is placed in a sealed container with a solvent, which moves up the paper. kau.edu.sa
Visualization After development, the paper is treated with a reagent to make the sugar spots visible. kau.edu.sa
Identification The Rf value for each spot is calculated and compared to standards for identification. kau.edu.sa

High-Performance Liquid Chromatography (HPLC) for Phenylhydrazone Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of phenylhydrazone derivatives of sugars. nih.govresearchgate.net Derivatization with phenylhydrazine (B124118) enhances the ultraviolet (UV) absorbance of the sugars, allowing for sensitive detection. nih.govresearchgate.net This method is particularly useful for separating complex mixtures of oligosaccharides. nih.gov

Reversed-phase HPLC (RP-HPLC) is often employed for the separation of phenylhydrazone-tagged glycans. researchgate.net The derivatization improves the retention of the otherwise highly polar native glycans on reversed-phase columns. researchgate.net The separation can be optimized by adjusting the mobile phase composition and flow rate. researchgate.net HPLC can be coupled with mass spectrometry (ESI-MS) for online analysis, providing both separation and structural information. nih.govresearchgate.net

A typical HPLC method for the analysis of galactose involves using a specialized column, such as a Primesep S2 mixed-mode stationary phase, with a mobile phase of water, acetonitrile, and formic acid. sielc.com This allows for detection by methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Electrospray Ionization Mass Spectrometry (ESI-MS). sielc.com

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of galactose-phenylhydrazone derivatives. The phenylhydrazine tag not only increases the ionization efficiency but also influences the fragmentation patterns, providing valuable structural information. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry (MALDI-MS/MS) of Phenylhydrazone Derivatives

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is well-suited for the analysis of large biomolecules like oligosaccharides. mdpi.com When coupled with tandem mass spectrometry (MS/MS), MALDI provides detailed structural information through fragmentation analysis. nih.gov

Phenylhydrazone derivatives of N-glycans produce informative fragmentation patterns under MALDI-MS/MS and post-source decay (PSD) conditions. nih.gov These patterns include glycosidic cleavages and cross-ring cleavages, which help in determining the sequence and branching of the oligosaccharide. nih.gov The phenylhydrazine tag can influence the fragmentation, leading to the production of specific and structurally informative ions. For instance, core fucosylated N-glycans tagged with phenylhydrazine produce characteristic fragment ions corresponding to the loss of the Fuc-GlcNAc-phenylhydrazone residue. researchgate.net This allows for the rapid identification of core fucosylation. researchgate.net

Fragmentation of Phenylhydrazone-Derivatized N-Glycans in MALDI-MS/MS:

Ion TypeDescriptionStructural Information
Glycosidic Cleavage Ions (B, C, Y) Result from the cleavage of the glycosidic bonds between sugar residues.Provides sequence information. nih.gov
Cross-Ring Cleavage Ions (A, X) Result from the cleavage of bonds within the sugar rings.Provides linkage and branching information. nih.gov
Internal Fragment Ions Result from multiple cleavages within the glycan structure.Confirms structural assignments. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry Applications

Electrospray Ionization (ESI) is another soft ionization technique that is commonly coupled with liquid chromatography for the analysis of biomolecules. nih.gov Phenylhydrazine derivatization significantly enhances the sensitivity of oligosaccharide analysis by ESI-MS. nih.govresearchgate.net

Under ESI-MS conditions, phenylhydrazone derivatives of asialylated oligosaccharides typically form doubly charged molecular ions ([M+2H]2+). nih.gov At low cone voltage, fragmentation is minimal, allowing for the determination of the molecular weight of the intact glycan. nih.gov The derivatization method is simple and avoids the introduction of salts that can interfere with the analysis. nih.govsigmaaldrich.com The combination of HPLC with ESI-MS allows for the separation of derivatized glycans followed by their immediate mass spectrometric analysis, providing a powerful tool for glycan profiling. nih.govresearchgate.net

Determination of Glycosylation Sites in Proteins

Identifying the specific sites of glycosylation on a protein is crucial for understanding its structure and function. nih.gov The derivatization of glycans with phenylhydrazine can aid in this process. nih.govresearchgate.net

One approach involves the enzymatic release of N-linked oligosaccharides from a glycoprotein (B1211001) using enzymes like PNGase F. nih.gov The released glycans are then derivatized with phenylhydrazine and analyzed by mass spectrometry. nih.gov A key advantage of phenylhydrazine tagging is that it enables the direct visualization of glycans alongside their "mother peptides" in mass spectra. nih.govresearchgate.net This is often difficult with underivatized glycans due to signal suppression by more abundant deglycosylated peptides. nih.govresearchgate.net By comparing the masses of the glycopeptides with those of the deglycosylated peptides, the glycosylation sites can be determined. ucdavis.edu

Spectroscopic Analysis for Elucidating Derivative Structures

Spectroscopic techniques are indispensable for confirming the formation of galactose-phenylhydrazone and for probing its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis and structural verification of galactose-phenylhydrazone and its derivatives in solution. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. unimo.it

In the ¹H NMR spectrum of D-galactose, distinct signals for the anomeric protons (H-1) of the α and β forms are observed, typically around 5.25 ppm and 4.58 ppm, respectively, in D₂O. hmdb.cabmrb.iohmdb.ca Upon reaction with phenylhydrazine, the disappearance of these anomeric proton signals and the appearance of new resonances corresponding to the phenylhydrazone moiety confirm the derivatization. Specifically, the formation of the C=N bond and the introduction of the aromatic phenyl group lead to characteristic shifts in the NMR spectrum. rsc.org

¹³C NMR spectroscopy further corroborates the structural changes. nih.gov The anomeric carbon (C-1) of galactose, which appears at approximately 99.2 ppm (α-anomer) and 95.0 ppm (β-anomer), is replaced by the signal of the carbon atom in the C=N double bond of the phenylhydrazone. bmrb.io The carbon atoms of the phenyl ring introduce new signals in the aromatic region of the spectrum.

The analysis of coupling constants, particularly ³J(H,H) values, provides insight into the dihedral angles between adjacent protons, allowing for the determination of the preferred conformation of the galactose ring within the phenylhydrazone derivative. nih.gov This is crucial as the sugar ring is not planar and can adopt various conformations, such as the chair (⁴C₁) or skew (⁰S₂) forms. nih.govnih.gov The observed coupling constants can be compared with those calculated for different theoretical conformations to establish the most stable arrangement in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Galactose in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (α)5.25499.185
H-1 (β)4.57595.014
H-23.480 - 4.07971.066 - 77.897
H-33.480 - 4.07971.066 - 77.897
H-43.480 - 4.07971.066 - 77.897
H-53.480 - 4.07971.066 - 77.897
H-63.72763.716 - 63.921

Note: The chemical shifts for H-2 to H-5 and their corresponding carbons are presented as a range due to signal overlap and the presence of multiple anomers in solution. Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov

In the context of galactose-phenylhydrazone, IR spectroscopy can confirm the formation of the derivative by identifying key vibrational modes. researchgate.net The spectrum of galactose shows a broad absorption band in the region of 3600-3100 cm⁻¹ due to O-H stretching vibrations and various C-O and C-C stretching and bending vibrations in the fingerprint region (1500-800 cm⁻¹). nih.govut.ee Upon formation of the phenylhydrazone, a characteristic absorption band for the C=N stretching vibration appears in the range of 1690-1590 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the hydrazone moiety can be observed around 3500-3180 cm⁻¹. researchgate.netnih.govnist.gov The presence of the phenyl group introduces absorption bands corresponding to aromatic C-H and C=C stretching vibrations. nih.govnist.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and provides a unique spectral fingerprint for carbohydrates. nih.govresearchgate.net The Raman spectra of monosaccharides are highly sensitive to their specific stereochemistry. nih.gov For galactose-phenylhydrazone, Raman spectroscopy can be used to monitor the formation of the C=N bond and to study the conformation of the sugar ring. researchgate.netbohrium.com The technique is well-suited for analysis in aqueous solutions, which is a significant advantage for studying biological molecules. nih.gov

Table 2: Key Infrared Absorption Frequencies for Phenylhydrazone Derivatives

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch3500 - 3180
C=N Stretch1690 - 1590
N-H Bend1557 - 1515
Phenyl C=C Stretch~1600 and ~1500
Ph-N Stretch1163 - 1123

Data compiled from studies on phenylhydrazone derivatives. researchgate.netnih.govnist.gov

Derivatization for Enhanced Detection and Sensitivity in Analytical Chemistry

The conversion of galactose to its phenylhydrazone derivative is a common strategy in analytical chemistry to improve its detection and quantification.

Galactose itself lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging at low concentrations. The introduction of the phenyl group via derivatization with phenylhydrazine imparts a significant UV absorbance to the molecule, typically around 280 nm. nih.govresearchgate.netnih.gov This allows for the sensitive detection of galactose-phenylhydrazone using UV detectors in techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

In mass spectrometry (MS), derivatization with phenylhydrazine enhances the ionization efficiency and provides more structural information. nih.govresearchgate.netnih.gov Phenylhydrazone derivatives of carbohydrates show increased sensitivity in both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry. nih.govresearchgate.net The fragmentation patterns of these derivatives under tandem mass spectrometry (MS/MS) conditions can be used to elucidate the structure of the carbohydrate, including the identification of isomers. nih.govnih.gov

Quantitative Analytical Methods

The formation of galactose-phenylhydrazone is utilized in several quantitative analytical methods for the determination of galactose in various samples. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is a widely used technique. helixchrom.comsielc.comspkx.net.cn By creating a calibration curve with known concentrations of galactose-phenylhydrazone, the concentration of galactose in an unknown sample can be accurately determined. nih.gov

The derivatization reaction is typically straightforward and can be performed under mild conditions. researchgate.netajgreenchem.com The resulting phenylhydrazone is stable and can be readily separated from other components in the sample matrix by chromatography. This approach has been successfully applied to the analysis of galactose in biological fluids and fermented milk products. spkx.net.cnnih.gov

Theoretical and Computational Investigations of Galaktose Phenylhydrazon

Quantum Chemical Studies on Reaction Mechanisms

The formation of galactose-phenylhydrazone is a classic condensation reaction between the open-chain aldehyde form of galactose and phenylhydrazine (B124118). Quantum chemical studies help elucidate the precise mechanism of this and similar hydrazone formation reactions.

The reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of the amino group (–NH₂) in phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in galactose. This initial attack is often the rate-determining step and is highly dependent on the electronic properties of both reactants. The reactivity of the carbonyl group is enhanced by factors that increase its electrophilicity. ncert.nic.in This is followed by the elimination of a water molecule to form the final hydrazone product with a carbon-nitrogen double bond (C=N).

Kinetic studies on analogous hydrazone formation reactions in aqueous buffers have revealed that the process is significantly influenced by pH. acs.org The reaction rate can be accelerated by the presence of neighboring acid or base groups that can facilitate the necessary proton transfers during the reaction. acs.org For instance, a nearby carboxylic acid group can accelerate the reaction rate. acs.org The general mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon of galactose.

Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Galactose-phenylhydrazone and its derivatives are flexible molecules with multiple rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring the possible shapes (conformers) the molecule can adopt and their relative stabilities.

Conformational Isomerism: Due to the partial double bond character of the C-N bonds within the hydrazone linkage, different geometric isomers can exist. nih.gov For instance, E/Z isomerism can occur around both the C=N double bond and the N-N single bond (amide-like). Density Functional Theory (DFT) calculations are commonly employed to determine the most stable conformers. Studies on similar hydrazide-hydrazone derivatives have shown that specific conformers, such as the E(C=N)-E(C(O)-N) form, can be the most stable structure. nih.gov

Computational Techniques: A combination of techniques is often used to perform a thorough conformational analysis. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, allowing researchers to observe the molecule's flexibility and the transitions between different conformations. MD can reveal how the molecule behaves in different environments, such as in solution. nih.govmdpi.com

Quantum Mechanics (QM): High-level QM calculations, like DFT, provide accurate energies for different conformers, helping to identify the most stable (lowest energy) structures. nih.gov

NMR Spectroscopy: Experimental techniques like temperature-dependent NMR spectroscopy can be used to study conformational properties in solution, and the results are often correlated with DFT calculations to confirm the presence of different isomers. nih.gov

Table 1: Computational Methods in Conformational Analysis
MethodPurposeTypical Application
Molecular Dynamics (MD)Simulates atomic motion over time to explore conformational space and flexibility.Studying the dynamic behavior of the molecule in solution. mdpi.com
Density Functional Theory (DFT)Calculates the electronic structure and energy of molecules to determine the stability of different conformers.Identifying the lowest energy E/Z isomers of the hydrazone linkage. nih.gov
NMR Spectroscopy AnalysisProvides experimental evidence of different conformers existing in solution.Correlating chemical shifts with computationally predicted structures. nih.gov

Electronic Structure and Reactivity Predictions of Hydrazone Systems

The electronic structure of the hydrazone system is fundamental to its reactivity and physical properties. The phenyl group and the galactose residue electronically influence the central C=N-NH- linkage. Computational studies are used to quantify these electronic properties and predict reactivity.

Hydrazone moieties can act as electron donors and participate in intramolecular charge-transfer (ICT) interactions, especially when connected to electron-accepting groups. acs.org This charge transfer is responsible for the color of many hydrazone compounds and their nonlinear optical (NLO) properties. acs.org

Key Electronic Parameters: Theoretical calculations can determine several parameters that describe the electronic structure and reactivity of hydrazone systems. These calculations provide insight into the molecule's behavior in chemical reactions.

Table 2: Calculated Electronic Properties of Hydrazone Systems
ParameterSignificanceReference
HOMO-LUMO Band GapIndicates the energy required for electronic excitation; a smaller gap often correlates with higher reactivity and absorption at longer wavelengths. acs.org
Dipole Moment (μ)Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. acs.org
ElectronegativityDescribes the ability of the molecule to attract electrons. acs.org
Global Chemical Hardness/SoftnessRelates to the resistance to change in electron distribution; soft molecules are generally more reactive. acs.org
First Hyperpolarizability (β)Quantifies the second-order nonlinear optical (NLO) response of the molecule. acs.org

The reactivity of the hydrazone itself can be tuned by substituents on either the phenyl ring or the sugar moiety. Electron-withdrawing groups on the phenyl ring can make the hydrazone nitrogen less nucleophilic, while electron-donating groups have the opposite effect. These electronic modifications are crucial in designing hydrazone-based systems for specific applications, such as sensors or dynamic covalent materials. acs.org

Biochemical Research Applications As a Research Tool

Probes for Enzyme Interaction Studies Involving Galactose Derivatives

The interaction between carbohydrates and proteins is fundamental to numerous biological processes. Galactose derivatives, including its phenylhydrazone, are utilized to probe and understand these interactions, particularly with enzymes that recognize galactose as a substrate or ligand.

Galactose itself is known to bind deeply within the active site of enzymes like β-galactosidase. In the enzyme-substrate complex, the galactose moiety becomes covalently linked to a glutamate (B1630785) residue (Glu537) in a step known as galactosylation. nih.gov This process involves a nucleophilic attack initiated by one amino acid residue and proton donation by another, highlighting the intricate network of interactions that stabilize the transition state. nih.gov

While direct studies using galactose-phenylhydrazone as a dynamic probe are not extensively documented, the principle of using modified galactose molecules is well-established. For instance, phenol (B47542) has been used as a probe to explore the preferred non-covalent interaction sites on galactose, revealing that the hydroxymethyl group plays a critical role in guiding the aggregation process. nih.gov Such studies help to map the interaction landscape of the galactose molecule, providing insights that are applicable to its various derivatives. Furthermore, certain D-galactose derivatives have been shown to selectively modify cell surface glycoconjugates, which in turn affects the activity of specific enzymes like sialyltransferase. This suggests that the structural modifications, such as the addition of a phenylhydrazone group, can be used to target and study specific enzymatic functions.

The formation of a phenylhydrazone at the anomeric carbon of galactose alters its chemical properties, creating a derivative that can be used to study the binding requirements of galactose-specific proteins. The phenyl group introduces a hydrophobic component, which can influence binding affinity and specificity, making it a tool to explore the topology of enzyme active sites that accommodate the galactose molecule.

Investigation of Carbohydrate Metabolic Pathways

The study of how cells process different sugars is crucial for understanding health and disease. While galactose-phenylhydrazone itself is primarily an analytical derivative, its parent sugar, galactose, is a key compound used in experimental setups to investigate carbohydrate metabolism. Galactose enters cellular metabolism through the Leloir pathway, a series of enzymatic steps that convert it into glucose-1-phosphate. nih.govyoutube.com This product can then be isomerized to glucose-6-phosphate and enter glycolysis or be used for glycogen (B147801) synthesis. nih.govyoutube.com

The rate of conversion of galactose into glycolytic intermediates is notably slower than the direct phosphorylation of glucose. nih.gov This characteristic is exploited by researchers to shift the metabolic state of cells. By replacing glucose with galactose in cell culture media, scientists can force cells to rely less on rapid glycolysis for ATP production and more on mitochondrial oxidative phosphorylation. nih.govplos.org

This experimental manipulation allows for detailed investigation into the regulation and interdependence of different metabolic pathways. For example, studies using this model have provided insights into how substrate availability influences the synthesis of glycogen, a key energy storage polymer.

Key Enzymes in the Leloir Pathway

Enzyme Function
Galactokinase (GALK) Phosphorylates galactose to galactose-1-phosphate. youtube.com
Galactose-1-Phosphate Uridyltransferase (GALT) Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate. youtube.com

This table summarizes the core enzymes responsible for introducing galactose into central carbohydrate metabolism.

Analysis of Oxidative Energy Metabolism in Cellular Models

A significant application of using galactose in experimental setups is the specific analysis of mitochondrial function and oxidative energy metabolism. Because cells metabolize galactose more slowly via glycolysis, they are compelled to increase their reliance on oxidative phosphorylation (OXPHOS) to meet their energy demands. nih.govplos.org This metabolic remodeling makes galactose-based cell culture a powerful system for studying mitochondrial health and dysfunction. plos.org

In studies on human skeletal muscle cells, replacing glucose with galactose in the culture medium leads to a more oxidative phenotype, characterized by:

Increased fatty acid oxidation. nih.govnih.gov

Enhanced glucose uptake and oxidation. nih.govnih.gov

Higher mitochondrial content. nih.govnih.gov

Increased total and reserve oxidative capacity. nih.govnih.gov

This model has proven particularly valuable for unmasking subtle mitochondrial defects that may not be apparent in standard high-glucose culture conditions where cells can compensate through high rates of glycolysis. plos.org For instance, this approach has been used to identify impaired mitochondrial function in cells from post-diabetic patients. plos.org In these experiments, the mitochondrial uncoupler carbonylcyanide p-trifluormethoxy-phenylhydrazone (FCCP), a different phenylhydrazone compound, is often used as a positive control to determine the maximum respiratory capacity of the cells. nih.govnih.gov

Metabolic Shift Induced by Galactose in Cellular Models

Parameter Change in Galactose Medium (vs. Glucose) Implication
Oxygen Consumption Rate Increased plos.org Shift towards oxidative phosphorylation
Anaerobic Glycolysis (Lactate Production) Decreased plos.org Reduced reliance on glycolysis for ATP
Fatty Acid Oxidation Increased nih.gov Greater utilization of fats for energy

This table outlines the key metabolic changes observed when cultured cells are switched from a glucose-based medium to a galactose-based medium.

Applications in Glycoconjugate Research and Structural Elucidation

The reaction of phenylhydrazine (B124118) with galactose to form galactose-phenylhydrazone is a classic chemical technique with enduring relevance in glycobiology. This reaction is fundamental to the structural elucidation of carbohydrates and has implications for the synthesis and study of glycoconjugates—complex molecules where sugars are linked to proteins or lipids. numberanalytics.com

Historically, the formation of crystalline phenylhydrazone and, upon reaction with excess phenylhydrazine, osazone derivatives was a primary method for identifying unknown sugars. numberanalytics.com Because different sugars produce osazones with distinct crystal shapes and melting points, this technique allowed chemists to distinguish between monosaccharides like glucose, fructose, and galactose. The reaction destroys the stereochemistry at the C-2 position, meaning that C-2 epimers, such as glucose and mannose, form the identical osazone, providing crucial structural information.

In the context of modern glycoconjugate research, understanding the reactivity of the carbonyl group of galactose is essential for developing methods to synthesize complex glycoproteins with specific carbohydrate structures. numberanalytics.com The principles of the phenylhydrazine reaction inform strategies for selectively modifying and linking sugars to other molecules. Furthermore, galactose itself is a critical structural element in a vast array of glycoconjugates, including glycoproteins and glycolipids, where it plays roles in cell adhesion, signaling, and immune recognition. nih.gov The study of how these galactosylated molecules are synthesized and function often relies on the analytical techniques first established through classic carbohydrate chemistry.

Q & A

Q. How can a structured literature review identify underexplored applications of this compound in glycobiology?

  • Methodological Answer :
  • Use keyword searches (e.g., "hydrazone AND glycoconjugate AND bioactivity") in Scopus or Web of Science, filtering by publication date (last 5 years) and citation count.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as its role in glycan-mediated immune signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.